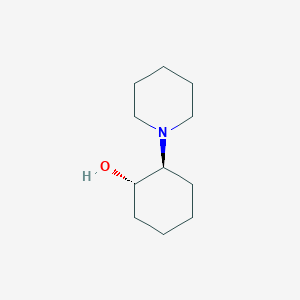
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-ol (PCCH) is a cyclic alcohol derived from piperidine, a heterocyclic compound containing a five-membered ring with two nitrogen atoms. PCCH has been studied extensively due to its potential application in a variety of fields, including medicinal chemistry, biochemistry, and materials science. PCCH has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, PCCH has been investigated for its potential to be used as a chiral building block for the synthesis of various pharmaceutical compounds.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been used as a chiral building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and anti-cancer agents. In biochemistry, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been investigated for its potential to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which could have therapeutic implications for the treatment of metabolic diseases. In materials science, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been used as a monomer for the production of polymers with various properties, such as biocompatibility and biodegradability.
Wirkmechanismus
The exact mechanism of action of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is not yet fully understood. However, it is believed that (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol exerts its effects by binding to and modulating the activity of enzymes involved in various biochemical pathways. For example, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, which could potentially lead to the inhibition of inflammation. Furthermore, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which could potentially lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has anti-inflammatory, anti-cancer, and anti-microbial effects. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has also been found to possess antioxidant activity, which could potentially be beneficial in the prevention of oxidative stress-related diseases. Furthermore, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to possess antifungal activity, which could potentially be useful in the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in laboratory experiments has several advantages. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively inexpensive compound, making it an attractive choice for use in research. Additionally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a chiral compound, which makes it useful for the synthesis of various pharmaceutical compounds. Finally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively stable compound, making it suitable for use in a variety of laboratory experiments.
However, there are some limitations to the use of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in laboratory experiments. (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol is a relatively small molecule, which can make it difficult to detect and quantify in complex biological samples. Additionally, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol has been found to be rapidly metabolized in vivo, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
The potential applications of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol are vast and still largely unexplored. Future research should focus on further elucidating the mechanism of action of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol and exploring its potential therapeutic applications. Additionally, further research should focus on the development of new methods for the synthesis of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol, which could potentially lead to the production of higher yields and higher purity. Finally, further research should focus on the development of new methods for the detection and quantification of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol in complex biological samples.
Synthesemethoden
(1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol can be synthesized through a variety of methods. The most common method involves the reaction of piperidine with cyclohexanone in the presence of an acid catalyst. This reaction produces a racemic mixture of the (1S,2S)- and (1R,2R)-stereoisomers of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol. Alternatively, (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol can be synthesized using a chiral auxiliary method, which involves the reaction of a chiral auxiliary with piperidine and cyclohexanone. This method produces a single enantiomer of (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-ol, which can be separated from the mixture using chromatography.
Eigenschaften
IUPAC Name |
(1S,2S)-2-piperidin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCABTUQGBBPPF-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(piperidin-1-yl)cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

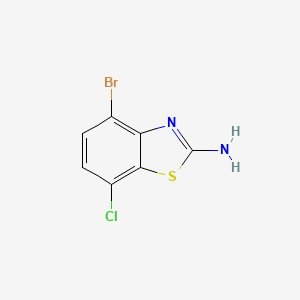
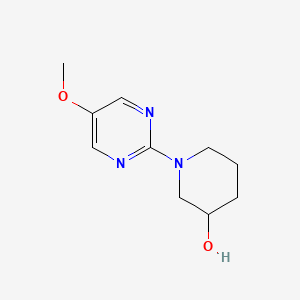



![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

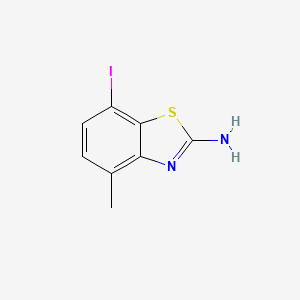
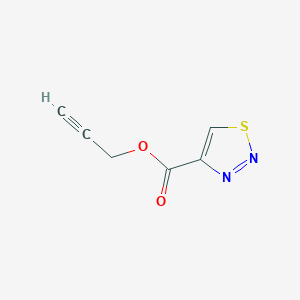
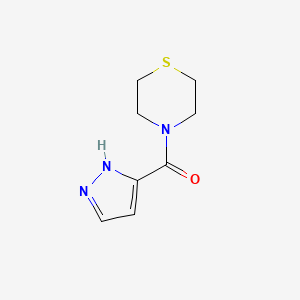
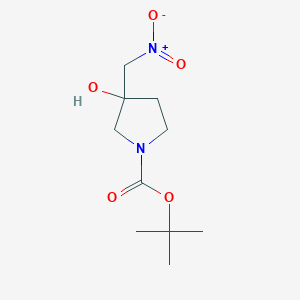
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)